3-(3,4-dimethoxyphenyl)-2-methyl-7-(2-(4-methylpiperidin-1-yl)ethoxy)-4H-chromen-4-one
Description
This compound belongs to the chromen-4-one (flavonoid) family, characterized by a 4H-chromen-4-one core substituted with a 3,4-dimethoxyphenyl group at position 3, a methyl group at position 2, and a 2-(4-methylpiperidin-1-yl)ethoxy moiety at position 5. Its structural complexity arises from the ethoxy linker connecting the chromenone core to the 4-methylpiperidine group, which introduces both lipophilic and basic properties. The compound has been synthesized via epoxide ring-opening reactions, as seen in derivatives like 6a–i (). Its design likely aims to optimize pharmacokinetic properties, such as membrane permeability and target binding, by balancing hydrophobic (dimethoxyphenyl, methyl groups) and hydrophilic (piperidine) substituents.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-methyl-7-[2-(4-methylpiperidin-1-yl)ethoxy]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO5/c1-17-9-11-27(12-10-17)13-14-31-20-6-7-21-23(16-20)32-18(2)25(26(21)28)19-5-8-22(29-3)24(15-19)30-4/h5-8,15-17H,9-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJNDBHPQDHBGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=C(O3)C)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing a piperidine moiety, such as this one, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals.
Mode of Action
It is known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction
Biochemical Pathways
They are also an important precursor for more complex molecules with bio-utilities.
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-2-methyl-7-(2-(4-methylpiperidin-1-yl)ethoxy)-4H-chromen-4-one is a chromone derivative that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, focusing on its mechanism of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a chromone core with a complex structure that includes:
- Methoxy groups : Enhancing solubility and biological interaction.
- Piperidine moiety : Potentially increasing interaction with biological targets.
The molecular formula is , with a molecular weight of approximately 399.44 g/mol.
Research indicates that this compound acts as an ATR kinase inhibitor , disrupting the DNA damage response pathway. This inhibition leads to:
- Cell cycle arrest : Preventing cancer cells from proliferating.
- Apoptosis : Inducing programmed cell death in affected cells.
The presence of the piperidine group may enhance the compound's binding affinity to ATR kinase, thereby increasing its efficacy in therapeutic applications.
Anticancer Properties
Several studies have highlighted the anticancer potential of chromone derivatives. The specific activities observed include:
- Inhibition of cancer cell proliferation.
- Induction of apoptosis in various cancer cell lines.
Table 1: Summary of Anticancer Activities
| Activity Type | Observations |
|---|---|
| Cell Proliferation | Significant inhibition in vitro |
| Apoptosis Induction | Increased markers of apoptosis in treated cells |
| Kinase Inhibition | Effective ATR kinase binding |
Case Studies
- In vitro Studies : A study involving related chromone derivatives showed that they could effectively reduce the expression of inflammatory markers such as IL-6 and TNF-alpha in RAW264.7 cells, indicating potential anti-inflammatory activity .
- In vivo Studies : Animal models demonstrated that certain chromone derivatives could significantly decrease inflammation in LPS-induced inflammatory disease models, suggesting therapeutic potential for inflammatory conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the chromone structure can lead to variations in:
- Binding affinity to target kinases.
- Biological efficacy against cancer and inflammation.
Comparison with Similar Compounds
Structural Analogs in Chromen-4-one Derivatives
The table below compares the target compound with structurally related derivatives:
Key Observations :
- Substituent Flexibility : The target compound’s 4-methylpiperidinyl-ethoxy group offers a balance between steric bulk and basicity, differing from Compound 14 (piperidinyl-ethoxy) and AJ9 (bulky benzyl-piperidinylmethoxy). The 4-methyl group may enhance metabolic stability compared to unsubstituted piperidine derivatives.
- Core Modifications : Compounds like AJ9 (chromen-2-one) and 05 (trifluoromethyl substitution) demonstrate how core alterations impact activity. The trifluoromethyl group in 05 increases lipophilicity and binding affinity.
Pharmacokinetic Considerations
- Metabolic Stability : The 4-methylpiperidine group may resist oxidative metabolism better than smaller amines (e.g., pyrrolidine in Compound 15 ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
